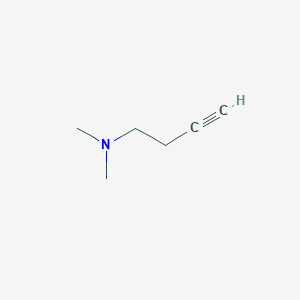
(But-3-yn-1-yl)dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(But-3-yn-1-yl)dimethylamine” is a chemical compound with the CAS number 14731-37-4 . It is used in research and development . When appended to a ligand or pharmacophore through its amine linker, this building block allows for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag .
Synthesis Analysis
The synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine (Abpa) and its Fmoc-protected version from 3-(4-bromophenyl)-1-propanol was reported in 11 steps with an overall 12.5% yield .Molecular Structure Analysis
The molecular structure of “this compound” is C6H11N . The molecule contains a total of 34 bond(s). There are 12 non-H bond(s), 1 multiple bond(s), 7 rotatable bond(s), 1 triple bond(s), and 2 tertiary amine(s) (aliphatic) .Chemical Reactions Analysis
“this compound” is used in the synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine (Abpa) for peptide photoaffinity labeling .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It is stored in an inert atmosphere, under -20°C .Applications De Recherche Scientifique
Molecular Structure and Spectroscopy
- Microwave Spectrum of Dimethylamine : This study investigates the microwave spectra of various isotopic species of dimethylamine, providing insights into structural parameters and the conformation of methyl groups (Wollrab & Laurie, 1968).
Chemical Properties and Reactions
- Cooperative Intramolecular Hydrogen Bonding : Research demonstrates that N-[3-(dimethylamino)propyl] and N-[4-(dimethylamino)butyl] derivatives exhibit high proton affinities and pronounced basicities, contributing to the development of strong bases and superbases (Gattin, Kovačević & Maksić, 2005).
- Aminocarbonylation of Aryl Bromides : Dimethylformamide, a source of dimethylamine, is used in palladium-catalyzed aminocarbonylations, demonstrating its versatility in synthesizing aryl amides (Wan, Alterman, Larhed & Hallberg, 2002).
Atmospheric and Environmental Studies
- Interactions with Atmospheric Compounds : A study on molecular interactions between methyl-substituted diamines and sulfuric acid, relevant for atmospheric chemistry, shows that diamines stabilize sulfuric acid complexes efficiently (Elm, Jen, Kurtén & Vehkamäki, 2016).
Material Science and Synthesis
- Synthesis of π-Conjugated Organic Materials : Research into the synthesis of extended π-conjugated organic materials explores the use of dimethylamine derivatives, highlighting their potential in material science applications (Rodríguez, Lafuente, Martín-Villamil & Martínez‐Alcazar, 2001).
Biochemistry and Pharmaceutical Research
- Radiosynthesis for PET Imaging : [11C]-dimethylamine is explored as a labeling agent for PET imaging biomarkers, illustrating its significance in diagnostic and pharmaceutical research (Jacobson & Mishani, 2008).
Safety and Hazards
“(But-3-yn-1-yl)dimethylamine” is classified as dangerous. It has hazard statements H302, H314, and H225, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and is highly flammable . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, keeping away from open flames, hot surfaces, and sources of ignition, and using spark-proof tools and explosion-proof equipment .
Relevant Papers The relevant papers retrieved include a study on the design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine for peptide photoaffinity labeling .
Propriétés
IUPAC Name |
N,N-dimethylbut-3-yn-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-4-5-6-7(2)3/h1H,5-6H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCWSMUKWIYUFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00903800 |
Source


|
| Record name | NoName_4551 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00903800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14731-37-4 |
Source


|
| Record name | (but-3-yn-1-yl)dimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Methoxyphenyl)-4-{4-[(3-methylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-yl}piperazine](/img/structure/B2863018.png)
![N-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2863020.png)




![5-({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}sulfanyl)-1H-1,2,4-triazole](/img/structure/B2863027.png)



![2-(3-chlorobenzyl)-8-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2863033.png)
![1-[2-chloro-4-(trifluoromethyl)phenyl]-5-(3,4-dichlorophenyl)-4-(methylsulfonyl)-1H-pyrazole](/img/structure/B2863034.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B2863035.png)
![N-[4-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl]phenyl]acetamide](/img/structure/B2863039.png)